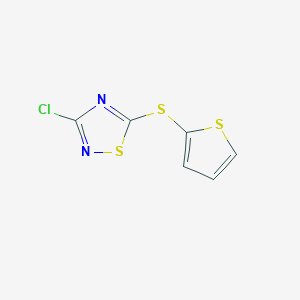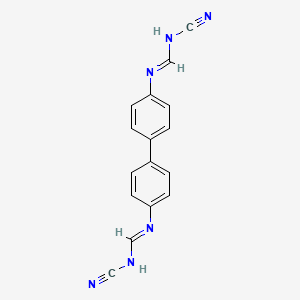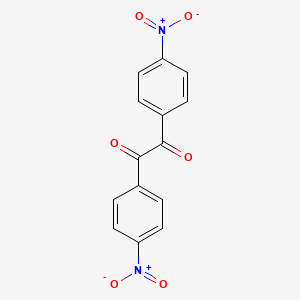
1,2-Bis(4-nitrophenyl)ethane-1,2-dione
概要
説明
1,2-Bis(4-nitrophenyl)ethane-1,2-dione, also known as 4,4’-dinitrobenzil, is a chemical compound with the molecular formula C14H8N2O6 . It has an average mass of 300.223 Da and a monoisotopic mass of 300.038239 Da .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that synthesis of similar compounds often involves oxidation reactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H8N2O6/c17-13(9-1-5-11(6-2-9)15(19)20)14(18)10-3-7-12(8-4-10)16(21)22/h1-8H . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties were not found in the search results.科学的研究の応用
Photochemical Properties
1,2-Bis(4-nitrophenyl)ethane-1,2-dione has been studied in the context of photochemical reactions. Specifically, it is a product of the UV-irradiation of p-nitrobenzylphosphonate ions in aqueous alcohol solutions, showcasing its role in photochemical C-P bond cleavage processes (Okamoto et al., 1987).
Optical and Electronic Properties
Research has also explored the optical properties of ethane-1,2-diones with different substituents. These studies, while not directly on this compound, offer insights into how different functional groups can affect the electronic and optical characteristics of similar compounds (Lukes et al., 2003).
Catalytic Applications
This compound derivatives have been synthesized and characterized for their potential in catalysis, particularly in electrocatalytic oxygen evolution studies. These applications demonstrate the compound's utility in enhancing electrochemical reactions (Anamika et al., 2020).
Synthesis and Derivative Formation
The compound's derivatives have been explored for various synthetic applications. This includes reactions with phosphorus reagents, indicating its versatility in forming new compounds with potential biological activity (El‐Hussieny et al., 2015).
Structural and Conformational Analysis
Structural and conformational studies of similar ethane-1,2-diones provide insights into the molecular behavior of this compound under different conditions. Such research is crucial for understanding its reactivity and potential applications in material science and chemistry (Effenberger et al., 1991).
Fragmentation and Stability Studies
Studies on the fragmentation and stability of bis(isoindoline-1,3-dione) derivatives, similar to this compound, provide insights into the behavior of these compounds under electron impact ionization. This research is significant for understanding the molecular stability and reactivity of this compound in various conditions, which can be essential in analytical and synthetic chemistry applications (Yosefdad et al., 2020).
Ionic Liquid Synthesis
Additionally, this compound derivatives have been used in the synthesis of new ionic liquids, showcasing their utility in creating new materials with potential applications in green chemistry and catalysis (Maleki et al., 2015).
Marine Sponge Alkaloid
Interestingly, a bisindole alkaloid structurally related to this compound has been isolated from a marine sponge, indicating the presence of similar compounds in natural sources and their potential biological relevance (McKay et al., 2002).
Ligand Synthesis for Polymerization Catalysts
Furthermore, derivatives of this compound have been synthesized and used as ligands for the preparation of metal complexes, which are effective catalysts for olefin polymerization. This illustrates the compound's potential in the field of polymer chemistry (Lotfi et al., 2019).
Safety and Hazards
This compound is associated with several hazard statements, including H228 (flammable solid), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
将来の方向性
While specific future directions for the study of 1,2-Bis(4-nitrophenyl)ethane-1,2-dione were not found in the search results, it’s worth noting that compounds of this nature are often studied for their potential applications in various fields, including materials science, pharmaceuticals, and chemical synthesis .
特性
IUPAC Name |
1,2-bis(4-nitrophenyl)ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O6/c17-13(9-1-5-11(6-2-9)15(19)20)14(18)10-3-7-12(8-4-10)16(21)22/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKNWVLBLGRGRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365275 | |
| Record name | 1,2-bis(4-nitrophenyl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6067-45-4 | |
| Record name | 1,2-bis(4-nitrophenyl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

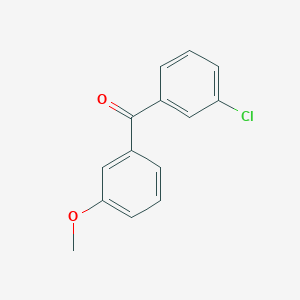
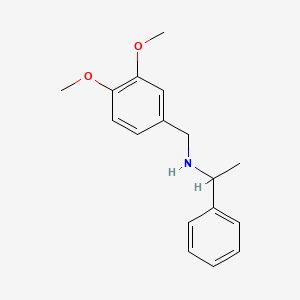





![Benzyl [3-oxo-3-(4-methylphenyl)prop-1-enyl]cyanocarbonimidodithioate](/img/structure/B1596912.png)
